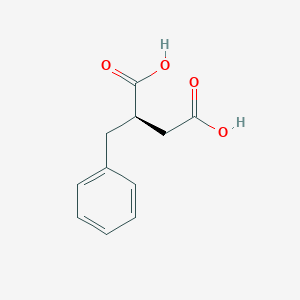

(R)-2-benzylsuccinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347313 | |

| Record name | (2R)-2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21307-97-1 | |

| Record name | (2R)-2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-benzylsuccinic acid chemical and physical properties

An In-depth Technical Guide to (R)-2-Benzylsuccinic Acid: Properties, Synthesis, and Applications

Introduction

(R)-2-Benzylsuccinic acid is a chiral dicarboxylic acid that serves as a valuable building block in organic synthesis and a crucial tool in biochemical research.[1] As the (R)-enantiomer of 2-benzylsuccinic acid, its specific stereochemistry is pivotal for its interaction with biological targets, making it a compound of significant interest for drug development professionals and researchers. This guide provides a comprehensive overview of its chemical and physical properties, discusses its synthesis and applications, and offers insights into its role as a modulator of enzyme activity. Belonging to the class of organic compounds known as phenylpropanoic acids, it contains a benzene ring conjugated to a propanoic acid moiety.[2][3]

Physicochemical and Structural Properties

The distinct chemical structure of (R)-2-benzylsuccinic acid dictates its physical properties and biological activity. A summary of its core identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-benzylbutanedioic acid | PubChem[1] |

| Synonyms | l-benzylsuccinic acid, (R)-2-benzylsuccinic acid | PubChem[1] |

| CAS Number | 21307-97-1 | PubChem[1], Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Topological Polar Surface Area | 74.6 Ų | PubChem[1] |

| pKa (Strongest Acidic) | 4.25 (Predicted) | FooDB[3] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL for the racemate) | AbMole BioScience[4] |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (1 year) | TargetMol[5] |

Structural Identifiers:

-

SMILES: C1=CC=C(C=C1)CO)C(=O)O[1]

-

InChI: InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1[1]

-

InChIKey: GTOFKXZQQDSVFH-SECBINFHSA-N[1]

Spectral Analysis and Characterization

Detailed spectral analysis is essential for the unambiguous identification and quality control of (R)-2-benzylsuccinic acid. While specific experimental spectra require laboratory acquisition, the expected spectral features can be predicted based on its molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the benzyl group would appear in the δ 7.0-7.5 ppm region. The benzylic methylene protons (-CH₂-Ph) and the methylene protons of the succinic acid backbone (-CH₂-COOH) would likely appear as complex multiplets in the δ 2.5-3.5 ppm range. The chiral methine proton (-CH-) would also resonate in this region. The two carboxylic acid protons (-COOH) would typically appear as broad singlets at a downfield chemical shift, often above δ 10 ppm, depending on the solvent used.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[6] A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A sharp, strong absorption peak around 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl groups.[6] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

Mass Spectrometry : Electron-impact mass spectrometry (EI-MS) can be used to determine the molecular mass and fragmentation pattern.[6] LC-MS data for (R)-2-benzylsuccinic acid shows a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 207, confirming the molecular weight of 208.[1]

Synthesis and Methodologies

(R)-2-Benzylsuccinic acid is a chiral molecule, and its stereospecific synthesis is critical for its application in drug development. Asymmetric synthesis is employed to produce the desired enantiomerically pure compound. While specific protocols for the (R)-enantiomer are proprietary or found in specialized literature, a common strategy involves using chiral starting materials. For instance, its enantiomer, (S)-2-benzylsuccinic acid, can be efficiently synthesized from the readily available amino acid L-phenylalanine.[7] A similar pathway using D-phenylalanine could conceptually yield the (R)-enantiomer.

Below is a conceptual workflow for the asymmetric synthesis of (R)-2-benzylsuccinic acid from a chiral precursor.

Caption: Conceptual workflow for the asymmetric synthesis of (R)-2-benzylsuccinic acid.

Causality in Experimental Choices: The choice of a chiral pool starting material like D-phenylalanine is crucial as it embeds the required stereochemistry at the outset, guiding the entire synthesis towards the desired (R)-enantiomer. Each subsequent step is chosen to modify the functional groups while preserving this stereocenter. For example, diazotization followed by substitution is a standard method to convert an amino group into other functionalities without racemization if conditions are carefully controlled. Final purification by methods like recrystallization with a chiral resolving agent or chiral chromatography is a self-validating step to ensure high enantiomeric purity.

Applications in Research and Drug Development

The primary utility of (R)-2-benzylsuccinic acid and its derivatives lies in their ability to act as specific enzyme inhibitors and as versatile intermediates for creating more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[7]

Enzyme Inhibition: Carboxypeptidase A

2-Benzylsuccinic acid (in its racemic form) is a well-documented, potent inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloenzyme.[4][8] The succinic acid moiety is key to this inhibition, as its carboxylate groups can coordinate with the zinc ion in the enzyme's active site, mimicking the transition state of peptide hydrolysis. This inhibitory action makes it a valuable tool for studying the mechanism of metalloproteases. The racemic mixture has been investigated for its potential in treating neuropathic pain and non-alcoholic steatohepatitis by targeting carboxypeptidases.[9]

The diagram below illustrates the general mechanism of competitive inhibition, which is characteristic of 2-benzylsuccinic acid's interaction with carboxypeptidase A.

Caption: Mechanism of competitive inhibition of Carboxypeptidase A (CPA).

Chiral Building Block in Pharmaceutical Synthesis

As a chiral intermediate, (R)-2-benzylsuccinic acid is a foundational component for synthesizing complex drug molecules where stereochemistry is critical for efficacy and safety.[7] Its enantiomer, (S)-2-benzylsuccinic acid, is a known intermediate for hypoglycemic drugs such as mitiglinide (KAD-1229), highlighting the pharmaceutical significance of this molecular scaffold.[7][10] The (R)-enantiomer can be similarly utilized in asymmetric synthesis to access other classes of bioactive compounds, extending its utility to materials science for creating biodegradable polymers and to cosmetics for enhancing product formulations.[7]

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the integrity and stability of (R)-2-benzylsuccinic acid.

-

Storage Conditions : For long-term storage, the solid powder should be kept at -20°C for up to three years.[5][11] For short-term storage, it can be sealed in a dry, room-temperature environment. Solutions prepared in solvents like DMSO should be stored at -80°C and are typically stable for up to one year.[5][11]

-

Safety Precautions : The compound is associated with the GHS07 pictogram, indicating it can be harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(R)-2-Benzylsuccinic acid is more than a simple organic molecule; it is a precision tool for scientific discovery and a key component in the development of advanced materials and therapeutics. Its well-defined stereochemistry, coupled with the reactive handles of its two carboxylic acid groups, provides a versatile platform for researchers. From probing the active sites of metalloenzymes to constructing complex, enantiomerically pure pharmaceuticals, the applications of (R)-2-benzylsuccinic acid are both significant and expanding, underscoring its importance to the scientific community.

References

-

PubChem. (R)-2-Benzylsuccinic acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (R)-2-Benzylsuccinate (HMDB0012127). HMDB. [Link]

-

FooDB. (R)-2-Benzylsuccinate (FDB028791). FooDB. [Link]

-

PubChem. Benzylsuccinic acid. National Center for Biotechnology Information. [Link]

-

Cambridge Bioscience. 2-Benzylsuccinic acid - MedChem Express. Cambridge Bioscience. [Link]

-

PharmaCompass. 2-Benzyl-succinic acid. PharmaCompass. [Link]

-

Chemsrc. Phenylsuccinic acid. Chemsrc. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Solubility data for succinic acid. ResearchGate. [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Chad's Prep. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

Sources

- 1. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Showing Compound (R)-2-Benzylsuccinate (FDB028791) - FooDB [foodb.ca]

- 4. abmole.com [abmole.com]

- 5. (R)-2-Benzylsuccinic acid_TargetMol [targetmol.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. nbinno.com [nbinno.com]

- 8. Benzylsuccinic acid | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]

Technical Guide: The Mechanism of (R)-2-Benzylsuccinic Acid as a Carboxypeptidase A Inhibitor

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which (R)-2-benzylsuccinic acid acts as a potent, reversible inhibitor of Carboxypeptidase A (CPA). CPA, a prototypical zinc metalloexopeptidase, serves as a critical model for understanding enzyme catalysis and for the rational design of inhibitors targeting other medically relevant zinc proteases. We will dissect the intricate interactions between the inhibitor and the enzyme's active site, grounded in crystallographic and kinetic data. This document details the transition-state analog nature of the inhibitor, presents quantitative data on its potency, and provides a robust experimental protocol for characterizing its inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this classic enzyme-inhibitor system.

Introduction to Carboxypeptidase A: Structure and Catalytic Function

Carboxypeptidase A (CPA) is a digestive exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of polypeptides, showing a preference for residues with aromatic or large aliphatic side chains.[1][2] At the heart of its active site lies a single zinc ion (Zn²⁺), which is essential for its catalytic activity.[1][2] This Zn²⁺ ion is tetrahedrally coordinated by three key amino acid residues—His69, Glu72, and His196—and a single water molecule.[1]

The catalytic mechanism of CPA is a subject of extensive study, with the "promoted-water" or general-base pathway being the most widely supported model.[3][4][5] In this mechanism, the catalytically crucial residue Glu270 acts as a general base, abstracting a proton from the zinc-bound water molecule.[3][6] This generates a highly nucleophilic hydroxide ion, which then attacks the carbonyl carbon of the substrate's scissile peptide bond. This attack forms a transient, negatively charged tetrahedral intermediate, which is stabilized by electrostatic interactions with the positively charged Zn²⁺ ion and the guanidinium group of Arg127.[1][6] Finally, Glu270, now acting as a general acid, donates a proton to the leaving amine, leading to the cleavage of the peptide bond.[7]

Understanding this mechanism is paramount, as potent inhibitors often derive their efficacy by mimicking the structure of this fleeting tetrahedral transition state.

The Core Mechanism of Inhibition by (R)-2-Benzylsuccinic Acid

(R)-2-benzylsuccinic acid is a classic example of a potent, competitive inhibitor of Carboxypeptidase A.[8] Its design is a masterclass in rational inhibitor development, functioning as a biproduct or transition-state analog.[9][10] It effectively mimics the key structural features of the tetrahedral intermediate formed during substrate hydrolysis, thereby binding to the active site with high affinity and blocking catalysis.

X-ray crystallographic studies of the CPA-(L)-benzylsuccinate complex (PDB ID: 1CBX) have provided an atomic-level blueprint of its inhibitory action.[9][11] The inhibitor nestles into the active site, making several critical interactions that explain its potency:

-

C1-Carboxylate Group : This group mimics the C-terminal carboxylate of a natural substrate. It forms a strong salt bridge with the positively charged guanidinium group of Arg145 and establishes further hydrogen bonds with the side chains of Asn144 and Tyr248 .[9] This interaction anchors the inhibitor in the active site's primary specificity pocket.

-

Benzyl Group : This hydrophobic moiety fits snugly into the enzyme's S1' subsite, a non-polar pocket that confers CPA's specificity for aromatic or bulky aliphatic C-terminal residues.[7]

-

C4-Carboxylate Group : This is the linchpin of the inhibitory mechanism. This second carboxylate group executes a two-pronged attack on the catalytic machinery:

-

It acts as a powerful bidentate ligand, directly coordinating with the active site Zn²⁺ ion .[9] This interaction displaces the catalytically essential water molecule, immediately halting the promoted-water mechanism. Upon binding, the zinc ion itself is displaced by approximately 0.5 Å from its position in the native enzyme.[9]

-

Simultaneously, it forms a very short and strong hydrogen bond (2.5 Å) with the carboxylate of the key catalytic residue, Glu270 .[9]

-

By simultaneously engaging the zinc ion and Glu270, (R)-2-benzylsuccinic acid perfectly mimics the geometry of the tetrahedral transition state, effectively locking the enzyme in a stable, inactive conformation.[10]

Visualization of the Inhibitory Mechanism

The following diagram illustrates the key interactions between (L)-benzylsuccinate and the active site of Carboxypeptidase A, as determined by X-ray crystallography.

Sources

- 1. proteopedia.org [proteopedia.org]

- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. On the Origin of the Catalytic power of Caboxypetidase A and Other Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UVACollab has been retired [collab.its.virginia.edu]

- 7. youtube.com [youtube.com]

- 8. Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redetermination and refinement of the complex of benzylsuccinic acid with thermolysin and its relation to the complex with carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Discovery and significance of benzylsuccinic acid enantiomers

An In-depth Technical Guide to the Discovery and Significance of Benzylsuccinic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylsuccinic acid, a seemingly simple dicarboxylic acid, holds a position of remarkable significance at the intersection of environmental microbiology, enzymology, and pharmaceutical science. Its importance is profoundly defined by its stereochemistry, with the (R)- and (S)-enantiomers exhibiting starkly different biological roles. This guide provides a comprehensive technical overview of the discovery of benzylsuccinic acid as a key biomarker in anaerobic hydrocarbon degradation, the intricate stereospecificity of its enzymatic synthesis, its function as a modulator of critical enzymes, and its application in drug development. We will delve into the mechanistic details of benzylsuccinate synthase, explore protocols for the enantioselective analysis of these compounds, and discuss the divergent paths of its enantiomers, from bioremediation to the treatment of diabetes.

Discovery in the Anoxic World: A Biomarker for Hydrocarbon Degradation

The story of benzylsuccinic acid's discovery is rooted in the study of anaerobic microbial metabolism. For years, the degradation of environmentally persistent aromatic hydrocarbons like toluene in the absence of oxygen was a biochemical puzzle. The breakthrough came with the identification of (R)-benzylsuccinic acid as the first intermediate in the anaerobic degradation pathway of toluene by denitrifying and sulfate-reducing bacteria, such as Thauera aromatica.[1][2][3] This discovery was pivotal, establishing that the initial activation of the chemically stable methyl group of toluene involves a radical-based addition to a fumarate molecule.[4][5]

This enzymatic reaction is catalyzed by the glycyl radical enzyme, Benzylsuccinate Synthase (BSS).[3][4] The presence of benzylsuccinate and related alkylsuccinates in contaminated aquifers and sediments has since become a definitive biomarker for evaluating the natural attenuation and bioremediation of hydrocarbon spills.[2][6]

The Central Role of Benzylsuccinate Synthase (BSS)

Benzylsuccinate Synthase is a complex enzyme, typically comprising three subunits (α, β, and γ), that catalyzes a highly unusual carbon-carbon bond formation.[3][4] The α-subunit houses the glycyl radical, which is essential for catalysis.[3][4]

The proposed mechanism, supported by extensive research, proceeds as follows:

-

Radical Generation: An S-adenosylmethionine (SAM)-dependent activase generates a stable glycyl radical on the BSS α-subunit.[3]

-

Radical Transfer: This glycyl radical transfers to a conserved cysteine residue, forming a thiyl radical.[3][5]

-

Hydrogen Abstraction: The thiyl radical abstracts a hydrogen atom from the methyl group of toluene, creating a highly reactive benzyl radical.[5]

-

Addition to Fumarate: The benzyl radical then adds stereospecifically to the double bond of a fumarate co-substrate.[1][7]

-

Product Formation: The resulting benzylsuccinyl radical intermediate abstracts a hydrogen atom from the cysteine thiol, yielding the final product, (R)-benzylsuccinate, and regenerating the thiyl radical.[4]

This reaction is remarkably specific, producing exclusively the (R)-enantiomer.[8][9]

}

Caption: Catalytic cycle of Benzylsuccinate Synthase (BSS).The Significance of Chirality: (R)- vs. (S)-Benzylsuccinic Acid

The biological activity of benzylsuccinic acid is strictly dependent on its stereochemistry. The two enantiomers, (R)- and (S)-benzylsuccinic acid, have distinct and unrelated biological functions.

| Enantiomer | Discovery Context / Primary Role | Key Biological Interactions |

| (R)-Benzylsuccinic Acid | Anaerobic toluene degradation intermediate[2][10] | Substrate for benzylsuccinyl-CoA ligase in the β-oxidation pathway; Potent inhibitor of Carboxypeptidase A[2][10] |

| (S)-Benzylsuccinic Acid | Pharmaceutical synthesis | Key chiral building block for the antidiabetic drug Mitiglinide[2][11] |

(R)-Benzylsuccinic Acid: From Bioremediation to Enzyme Inhibition

Following its formation by BSS, (R)-benzylsuccinate is converted to benzoyl-CoA through a modified β-oxidation pathway, which is then further metabolized by the microorganism.[4][10]

Interestingly, (R)-benzylsuccinic acid was also independently identified as a potent inhibitor of metalloenzymes, particularly carboxypeptidase A (CPA).[2][12] This inhibitory action laid the groundwork for the rational design of other enzyme inhibitors. The structural similarity of benzylsuccinic acid to the C-terminal dipeptide of CPA substrates allows it to bind tightly to the active site. This principle was famously extended in the development of Captopril, an inhibitor of Angiotensin-Converting Enzyme (ACE), which shares mechanistic similarities with CPA.[13][14]

(S)-Benzylsuccinic Acid: A Key to Diabetes Treatment

In stark contrast to its enantiomer, (S)-benzylsuccinic acid does not play a role in microbial metabolism. Instead, its significance lies in the pharmaceutical industry, where it serves as a crucial chiral precursor for the synthesis of Mitiglinide.[2] Mitiglinide is an antidiabetic drug that stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium channels. The specific stereochemistry of the (S)-enantiomer is essential for the drug's efficacy.[11]

Analytical Separation of Enantiomers: Methodologies and Protocols

The distinct biological roles of the benzylsuccinic acid enantiomers necessitate robust analytical methods for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques employed for this purpose.[15][16]

Protocol: Chiral HPLC for Benzylsuccinic Acid Enantiomer Separation

This protocol provides a general framework for developing a chiral HPLC method. The selection of the chiral stationary phase (CSP) is the most critical step and often requires empirical screening.[15][17]

Objective: To resolve and quantify (R)- and (S)-benzylsuccinic acid from a racemic mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H, or a macrocyclic glycopeptide column).

-

HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), ethanol, trifluoroacetic acid (TFA)).

-

Racemic benzylsuccinic acid standard.

-

(R)- and (S)-benzylsuccinic acid standards (if available).

Methodology:

-

Column Selection and Screening:

-

The choice of CSP is paramount. Polysaccharide-based columns are a versatile starting point.[17]

-

Begin screening with a common mobile phase system, for example, a mixture of n-hexane and an alcohol modifier (IPA or ethanol).

-

Rationale: Different CSPs offer different chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance). Screening is necessary to find a CSP that provides adequate selectivity for the target analytes.[17]

-

-

Mobile Phase Preparation:

-

Prepare an initial mobile phase, such as 90:10 (v/v) n-hexane:IPA.

-

For acidic compounds like benzylsuccinic acid, add a small amount of a strong acid (e.g., 0.1% TFA) to the mobile phase.

-

Rationale: The acidic additive suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention on normal-phase columns.[17]

-

-

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: ~210 nm (where the carboxyl group absorbs) or ~254 nm (for the phenyl ring).

-

Injection Volume: 10 µL.

-

-

Analysis and Optimization:

-

Inject the racemic standard and observe the chromatogram.

-

If no separation is observed, screen other CSPs or different mobile phase compositions (e.g., change the alcohol modifier or its percentage).

-

If partial separation is achieved, optimize the resolution by adjusting the mobile phase composition (e.g., decrease the percentage of the alcohol modifier to increase retention and potentially improve separation).

-

Rationale: The strength of the polar modifier (alcohol) in a normal-phase system affects the retention time. A weaker mobile phase (less alcohol) generally leads to longer retention and can enhance enantioseparation.[18]

-

}

Caption: Workflow for Chiral HPLC Method Development.Synthesis and Production

While racemic benzylsuccinic acid can be synthesized through conventional organic chemistry methods, the production of enantiomerically pure forms presents a greater challenge and is of significant industrial interest.

-

Chemical Synthesis & Resolution: Traditional synthesis often produces a racemic mixture, which must then be resolved. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation through crystallization and subsequent recovery of the pure enantiomeric acid.[19]

-

Asymmetric Synthesis: Methods for the direct asymmetric synthesis of (S)-2-benzylsuccinic acid, often starting from L-phenylalanine, have been developed to avoid the resolution step.[20]

-

Biotechnological Production: Researchers have explored creating synthetic pathways in microorganisms like E. coli to produce benzylsuccinate. One approach involves reversing the native β-oxidation pathway, using engineered enzymes to convert supplied benzoate into benzylsuccinate.[2][10] This holds promise for a more sustainable and enantiospecific synthesis route.

Conclusion and Future Outlook

The study of benzylsuccinic acid enantiomers provides a compelling narrative of how a single chiral molecule can have a profound impact across diverse scientific fields. The (R)-enantiomer, born from the unique radical chemistry of anaerobic microbes, has become an indispensable tool for environmental monitoring and a classic model for understanding enzyme inhibition. Its mirror image, the (S)-enantiomer, is a testament to the stringent stereochemical demands of pharmacology, serving as a vital component in a modern antidiabetic therapy.

Future research will likely focus on harnessing the power of the enzymes involved. Engineering Benzylsuccinate Synthase and the enzymes of the downstream pathway could lead to novel biocatalytic methods for producing valuable chiral synthons. Furthermore, the inhibitory properties of benzylsuccinic acid derivatives will continue to inspire the design of new therapeutic agents targeting metalloenzymes implicated in a range of human diseases. The dual identity of benzylsuccinic acid ensures its continued relevance to both the health of our planet and the advancement of human medicine.

References

-

Title: Benzylsuccinate synthase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mechanism of Benzylsuccinate Synthase: Stereochemistry of Toluene Addition to Fumarate and Maleate Source: Journal of the American Chemical Society URL: [Link]

-

Title: Mechanism of Benzylsuccinate Synthase Probed by Substrate and Isotope Exchange Source: NIH URL: [Link]

-

Title: Mechanism of Benzylsuccinate Synthase: Stereochemistry of Toluene Addition to Fumarate and Maleate Source: American Chemical Society URL: [Link]

-

Title: A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli Source: MDPI URL: [Link]

-

Title: Mechanism of benzylsuccinate synthase: stereochemistry of toluene addition to fumarate and maleate Source: PubMed URL: [Link]

-

Title: Mechanism of Benzylsuccinate Synthase: Stereochemistry of Toluene Addition to Fumarate and Maleate Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Subunit Structure of Benzylsuccinate Synthase Source: PMC - NIH URL: [Link]

-

Title: Development of Captopril from benzyl succinic acid. Source: ResearchGate URL: [Link]

-

Title: Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography Source: PubMed URL: [Link]

-

Title: Development of Captopril from benzyl succinic acid. Source: ResearchGate URL: [Link]

-

Title: (R)-2-Benzylsuccinic acid Source: PubChem URL: [Link]

-

Title: Unravelling the Enantioselective Mechanism of Benzylsuccinate Synthase: Insights into Anaerobic Hydrocarbon Degradation Through Source: bioRxiv URL: [Link]

-

Title: Molecular modeling of inhibitor binding D-2-benzylsuccinic acid to... Source: ResearchGate URL: [Link]

-

Title: A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli Source: PMC - NIH URL: [Link]

-

Title: The Synthesis and Significance of (S)-2-Benzylsuccinic Acid in Organic Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: Preparation method of (S)

-

Title: Synthesis of anaerobic degradation biomarkers alkyl-, aryl- and cycloalkylsuccinic acids and their mass spectral characteristics Source: PubMed URL: [Link]

-

Title: The crystal structure of 2-benzylsuccinic acid, C 11 H 12 O 6 Source: Z. Kristallogr. - New Cryst. Struct. URL: [Link]

-

Title: Enantioselective separation of R,S-phenylsuccinic acid by biphasic recognition chiral extraction Source: ResearchGate URL: [Link]

- Title: Process for producing benzylsuccinic acid derivatives Source: Google Patents URL

-

Title: Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography Source: ResearchGate URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Metabolic pathways for anaerobic hydrocarbon degradation identified in... Source: ResearchGate URL: [Link]

-

Title: Showing metabocard for (R)-2-Benzylsuccinate (HMDB0012127) Source: Human Metabolome Database URL: [Link]

-

Title: Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics Source: ResearchGate URL: [Link]

-

Title: Benzylsuccinic acid Source: PubChem URL: [Link]

-

Title: Chiral Separation Using SFC and HPLC Source: SHIMADZU CORPORATION URL: [Link]

-

Title: 5.8: Resolution: Separation of Enantiomers Source: Chemistry LibreTexts URL: [Link]

-

Title: Processes to separate enantiomers. Source: SciSpace URL: [Link]

-

Title: Enantiomer separation of acidic compounds Source: Daicel Chiral Technologies URL: [Link]

-

Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

-

Title: A generic chiral separation strategy for supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. The Subunit Structure of Benzylsuccinate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Benzylsuccinate Synthase Probed by Substrate and Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of anaerobic degradation biomarkers alkyl-, aryl- and cycloalkylsuccinic acids and their mass spectral characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of benzylsuccinate synthase: stereochemistry of toluene addition to fumarate and maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. shimadzu.com [shimadzu.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. fagg-afmps.be [fagg-afmps.be]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Analysis of (R)-2-benzylsuccinic Acid

This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (R)-2-benzylsuccinic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the spectral features of this molecule, alongside field-proven experimental protocols. Our focus is on elucidating the structural information encoded in the spectra and providing a robust framework for the characterization of (R)-2-benzylsuccinic acid and related compounds.

Introduction

(R)-2-benzylsuccinic acid, a derivative of succinic acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Its stereospecific nature and the presence of both aliphatic and aromatic moieties, along with two carboxylic acid functional groups, give it unique chemical properties. Accurate structural elucidation and characterization are paramount for its application in synthesis, pharmacology, and materials science. This guide will delve into the key analytical techniques of NMR spectroscopy and mass spectrometry to provide a comprehensive spectral signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (R)-2-benzylsuccinic acid, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the diastereotopic methylene protons, and the methine proton of the succinic acid backbone.

Table 1: ¹H NMR Spectral Data for (R)-2-benzylsuccinic Acid

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl C-H | ~7.2-7.4 | Multiplet | 5H |

| -CH(COOH)- | ~3.1-3.3 | Multiplet | 1H |

| -CH₂-Ph | ~2.9-3.1 | Multiplet | 2H |

| -CH₂(COOH)- | ~2.6-2.8 | Multiplet | 2H |

| -COOH | > 10 | Broad Singlet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The carboxylic acid protons are often broad and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.[1][2]

¹³C NMR Spectral Data

As of the latest search, a publicly available, experimentally verified ¹³C NMR spectrum with explicit assignments for (R)-2-benzylsuccinic acid could not be located. However, based on the known chemical shifts of similar structural motifs and general principles of ¹³C NMR spectroscopy for carboxylic acids, a predicted spectrum can be outlined.[3][4][5][6] The carbonyl carbons of the carboxylic acid groups are expected to appear significantly downfield, while the aliphatic and aromatic carbons will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-benzylsuccinic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH (C1 & C4) | 170-185 |

| Aromatic C (quaternary) | 135-140 |

| Aromatic C-H | 125-130 |

| -CH(COOH)- (C2) | 45-55 |

| -CH₂(COOH)- (C3) | 35-45 |

| -CH₂-Ph | 30-40 |

Disclaimer: These are predicted values and should be confirmed with experimental data.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Weighing and Solvent Selection:

-

Accurately weigh 5-10 mg of (R)-2-benzylsuccinic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. The use of a calibrated analytical balance is crucial for quantitative applications.[7][8][9]

-

Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity.[10] Other potential solvents include methanol-d₄ or deuterium oxide (D₂O) if the sample is sufficiently soluble.

-

-

Dissolution:

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution for any suspended particles.

-

-

Transfer to NMR Tube:

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid height in the NMR tube is sufficient for the spectrometer's probe (typically 4-5 cm).

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.

-

Causality in Experimental Choices:

-

Solvent Choice: The choice of a polar deuterated solvent like DMSO-d₆ is dictated by the polar nature of the two carboxylic acid groups, ensuring complete dissolution which is essential for high-resolution spectra.

-

Filtration: The removal of solid particles is critical as they disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and loss of resolution.

-

Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, resulting in sharp, symmetrical peaks, which are crucial for accurate integration and coupling constant measurements.

Diagram of NMR Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique suitable for polar molecules like (R)-2-benzylsuccinic acid. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed.

Table 3: ESI-MS/MS Data for (R)-2-benzylsuccinic Acid ([M-H]⁻)

| m/z (Da) | Relative Intensity | Proposed Fragment |

| 207.2 | 999 | [M-H]⁻ |

| 163.2 | 26 | [M-H - CO₂]⁻ |

| 189.1 | 3 | [M-H - H₂O]⁻ |

| 171.0 | 1 | [M-H - 2H₂O]⁻ (unlikely) or other minor fragment |

| 142.9 | 1 | Further fragmentation |

Data sourced from PubChem CID 444797.[11]

Interpretation of Fragmentation Pattern:

The fragmentation of the deprotonated (R)-2-benzylsuccinic acid ion ([M-H]⁻ at m/z 207.2) provides valuable structural information. The primary fragmentation pathways observed for dicarboxylic acid monoanions in negative ESI-MS/MS are decarboxylation (loss of CO₂) and the loss of water.[12][13][14]

-

Loss of CO₂ (m/z 163.2): The peak at m/z 163.2 corresponds to the loss of a molecule of carbon dioxide (44 Da) from the precursor ion. This is a characteristic fragmentation for carboxylic acids.[15]

-

Loss of H₂O (m/z 189.1): The peak at m/z 189.1 is consistent with the loss of a water molecule (18 Da). This fragmentation pathway is also common for dicarboxylic acids and can involve the interaction between the two carboxyl groups.[12][14]

Experimental Protocol for LC-ESI-MS

This protocol outlines a general procedure for the analysis of (R)-2-benzylsuccinic acid using liquid chromatography coupled with electrospray ionization mass spectrometry.

Step-by-Step LC-ESI-MS Protocol:

-

Sample Preparation:

-

Prepare a stock solution of (R)-2-benzylsuccinic acid in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is a suitable choice for separating the analyte from potential impurities.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point. Formic acid aids in protonation in positive ion mode and can influence chromatography in negative ion mode.[16][17]

-

Flow Rate: A typical flow rate for analytical LC-MS is 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Full scan mode to detect the [M-H]⁻ ion, followed by tandem MS (MS/MS) of the ion at m/z 207.2 to obtain fragmentation data.

-

Capillary Voltage, Gas Flow, and Temperature: These parameters should be optimized to achieve maximum sensitivity and stable spray for the analyte.

-

Causality in Experimental Choices:

-

LC Separation: The use of liquid chromatography prior to mass spectrometry separates the analyte from other components in the sample, reducing ion suppression and leading to cleaner mass spectra.

-

ESI Negative Mode: For a dicarboxylic acid, ESI in negative mode is highly effective as the acidic protons are readily lost to form the [M-H]⁻ ion, resulting in high sensitivity.

-

Tandem MS (MS/MS): This technique is essential for structural elucidation. By isolating the precursor ion and inducing fragmentation, a characteristic fragmentation pattern is obtained, which serves as a structural fingerprint of the molecule.

Diagram of LC-MS/MS Workflow:

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. hmdb.ca [hmdb.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. Succinic acid(110-15-6) 13C NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 10. mu-pleven.bg [mu-pleven.bg]

- 11. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

- 17. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Solubility of (R)-2-Benzylsuccinic Acid for Researchers and Drug Development Professionals

Introduction

(R)-2-benzylsuccinic acid is a chiral dicarboxylic acid that serves as a critical intermediate in the synthesis of various pharmaceutical agents, most notably hypoglycemic drugs.[1] Its stereospecific structure and dicarboxylic acid functionality make it a valuable building block in asymmetric synthesis.[1] Furthermore, it is recognized as a xenobiotic metabolite and an inhibitor of carboxypeptidase A.[2][3][4] Understanding the solubility of (R)-2-benzylsuccinic acid in a variety of solvents is paramount for its effective use in synthetic chemistry, purification, formulation, and ultimately, its bioavailability in drug delivery systems.

This technical guide provides a comprehensive overview of the known solubility characteristics of (R)-2-benzylsuccinic acid, its key physicochemical properties that govern solubility, and a detailed, field-proven methodology for determining its solubility in your own laboratory setting. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this important compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For (R)-2-benzylsuccinic acid, the key determinants are its two carboxylic acid groups and the nonpolar benzyl substituent.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Physical Form | Solid | |

| Predicted Water Solubility | 1.47 g/L | [5] |

| pKa (Strongest Acidic) | 4.25 | [5] |

| logP | 1.43 - 1.72 | [5] |

The presence of two carboxylic acid groups suggests that (R)-2-benzylsuccinic acid will exhibit acidic properties and have the potential for hydrogen bonding, both as a donor and an acceptor. This indicates a predisposition for solubility in polar, protic solvents. The pKa of 4.25 implies that its solubility in aqueous solutions will be highly pH-dependent; it will be significantly more soluble in basic solutions (pH > pKa) where it exists in its deprotonated, more polar carboxylate form. Conversely, the nonpolar benzyl group will contribute to its solubility in organic solvents with some nonpolar character. The interplay of these features dictates its solubility profile across a spectrum of solvents.

Known Solubility Data of (R)-2-Benzylsuccinic Acid

| Solvent/System | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 41 mg/mL | Sonication is recommended. | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | [6] | |

| Dimethyl Sulfoxide (DMSO) | 500 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility. | [4] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | A common formulation for in vivo studies. Sonication is recommended. | [3] |

It is important to note the variability in the reported DMSO solubility, which may be attributed to differences in experimental conditions such as temperature, the purity of the compound, and the water content of the DMSO.

Experimental Protocol for Determining the Solubility of (R)-2-Benzylsuccinic Acid

The following is a detailed, step-by-step protocol for the accurate determination of the solubility of (R)-2-benzylsuccinic acid. This method is based on the widely accepted shake-flask technique, which is a robust and reliable approach for generating equilibrium solubility data.[7]

I. Materials and Equipment

-

(R)-2-benzylsuccinic acid (of known purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated pH meter (for aqueous solutions)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

II. Experimental Workflow

Caption: Experimental workflow for solubility determination.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

For each solvent to be tested, add an excess amount of (R)-2-benzylsuccinic acid to a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Causality: Using an excess of the solid ensures that the solvent becomes fully saturated, and an equilibrium is established between the dissolved and undissolved compound.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7]

-

Self-Validating System: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.

-

-

Phase Separation :

-

Remove the vials from the shaker and allow them to stand at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

For solvents where the solid remains suspended, centrifuge the vials to pellet the undissolved compound.

-

Causality: This step is critical to avoid aspirating any solid particles during sampling, which would lead to an overestimation of the solubility.

-

-

Sampling and Analysis :

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a pre-weighed vial. The filter material should be chemically compatible with the solvent.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of (R)-2-benzylsuccinic acid in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared for accurate quantification.[8]

-

Trustworthiness: The use of a validated analytical method with a standard curve ensures the accuracy and reliability of the concentration measurement.

-

IV. Considerations for pH-Dependent Aqueous Solubility

For determining solubility in aqueous solutions at different pH values:

-

Prepare a series of buffer solutions (e.g., phosphate, acetate) at the desired pH values.

-

Follow the same shake-flask protocol as described above, using the buffer solutions as the solvents.

-

Measure and record the final pH of the saturated solution, as the dissolution of the acidic compound may alter the pH of unbuffered or weakly buffered solutions.

Molecular Interactions and Solubility Prediction

The solubility of (R)-2-benzylsuccinic acid in a given solvent is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Showing Compound (R)-2-Benzylsuccinate (FDB028791) - FooDB [foodb.ca]

- 6. abmole.com [abmole.com]

- 7. youtube.com [youtube.com]

- 8. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (R)-2-Benzylsuccinic Acid

Introduction: The Significance of (R)-2-Benzylsuccinic Acid

(R)-2-Benzylsuccinic acid, a chiral dicarboxylic acid, holds a unique position at the intersection of environmental microbiology and pharmaceutical science. Initially identified as a potent inhibitor of carboxypeptidase A, its significance has expanded dramatically with its discovery as a key biomarker for anaerobic hydrocarbon bioremediation.[1][2] This guide provides an in-depth exploration of the natural origins and biosynthetic pathways of (R)-2-benzylsuccinic acid, offering valuable insights for researchers, scientists, and professionals in drug development and environmental science. We will delve into the intricate enzymatic machinery responsible for its synthesis in nature and explore the biotechnological avenues for its production, providing both foundational knowledge and actionable experimental protocols.

Part 1: Natural Occurrence – A Tale of Microbial Adaptation

The primary and most well-characterized natural source of (R)-2-benzylsuccinic acid is a specialized group of anaerobic bacteria capable of utilizing toluene as a carbon source.[1][2] These microorganisms, found in anoxic environments such as contaminated groundwater aquifers and sediments, employ a remarkable biochemical strategy to overcome the chemical inertness of toluene.

Anaerobic Toluene-Degrading Bacteria: The Primary Producers

Bacteria such as Thauera aromatica and Aromatoleum tuluolicum are exemplars of organisms that produce (R)-2-benzylsuccinic acid.[3] In these bacteria, the compound is the initial intermediate in the anaerobic degradation pathway of toluene. Its presence in environmental samples is a definitive indicator of ongoing anaerobic toluene biodegradation.[2]

Absence in Higher Organisms: A Focused Natural Distribution

Extensive research into plant and fungal secondary metabolism has not revealed (R)-2-benzylsuccinic acid as a natural product. Plants utilize the phenylpropanoid pathway to synthesize a vast array of compounds from phenylalanine, including lignans, flavonoids, and coumarins, but this pathway does not lead to benzylsuccinic acid.[4][5][6] Similarly, fungi produce a diverse range of polyketides, but (R)-2-benzylsuccinic acid is not among them.[7][8][9] This highlights the specialized evolutionary adaptation of certain bacteria to metabolize aromatic hydrocarbons.

Part 2: The Biosynthesis of (R)-2-Benzylsuccinic Acid

The biosynthesis of (R)-2-benzylsuccinic acid is a fascinating example of radical-based enzymatic catalysis. The key enzyme, benzylsuccinate synthase (BSS), performs a chemically challenging addition reaction with high stereospecificity.

The Anaerobic Toluene Degradation Pathway

The formation of (R)-2-benzylsuccinic acid is the first committed step in the anaerobic degradation of toluene. This pathway ultimately converts toluene to benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism.

Caption: The anaerobic degradation pathway of toluene to benzoyl-CoA.

Benzylsuccinate Synthase (BSS): A Glycyl Radical Enzyme

BSS is a member of the glycyl radical enzyme (GRE) superfamily, which are known to catalyze difficult chemical reactions.[3][10]

-

Structure: BSS is a heterohexameric complex with an α2β2γ2 subunit composition.[11][12] The large α-subunit (BssA) houses the active site, including the conserved glycyl radical domain. The smaller β (BssG) and γ (BssF) subunits contain iron-sulfur clusters, which are crucial for the structural integrity of the enzyme complex.[3][11]

-

Mechanism: The catalytic cycle of BSS is initiated by the transfer of a radical from a conserved glycine residue to a cysteine residue in the active site, forming a thiyl radical. This highly reactive thiyl radical then abstracts a hydrogen atom from the methyl group of toluene, generating a benzyl radical. The benzyl radical subsequently attacks the double bond of fumarate, forming a benzylsuccinyl radical intermediate. A final hydrogen atom transfer from the cysteine residue quenches the radical, yielding the (R)-2-benzylsuccinate product and regenerating the thiyl radical.[1][3][4][13]

Part 3: Biotechnological Synthesis of (R)-2-Benzylsuccinic Acid

The enantiopure nature of (R)-2-benzylsuccinic acid makes it a valuable chiral building block. However, its limited natural availability and the complexity of its chemical synthesis have spurred interest in biotechnological production methods. A promising approach involves the heterologous expression of the benzylsuccinate degradation pathway in a host organism like Escherichia coli and running it in reverse.[2][14][15]

Engineered Biosynthesis in E. coli

By expressing the genes of the bbs operon (encoding the enzymes for the β-oxidation of benzylsuccinate) in E. coli, it is possible to drive the synthesis of (R)-2-benzylsuccinic acid from precursors like benzoate and succinate.[2][14]

Caption: Engineered pathway for (R)-2-benzylsuccinic acid production in E. coli.

Part 4: Experimental Protocols

The following protocols provide a framework for the purification, assay, and production of (R)-2-benzylsuccinic acid and its biosynthetic enzyme, benzylsuccinate synthase.

Protocol 1: Purification of Benzylsuccinate Synthase (BSS)

This protocol is adapted for the purification of His-tagged BSS expressed in E. coli.[3][11]

-

Cell Lysis: Resuspend the cell pellet from a 1 L culture in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 25 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT) and store at -80°C.

Protocol 2: Benzylsuccinate Synthase (BSS) Enzyme Assay

This HPLC-based assay measures the formation of (R)-2-benzylsuccinic acid.[10][13]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl pH 7.8, 5 mM fumarate, 2 mM toluene, and 1 mM DTT.

-

Enzyme Addition: Initiate the reaction by adding the purified BSS enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C.

-

Quenching: At various time points, take aliquots of the reaction and quench with an equal volume of acetonitrile.

-

Analysis: Centrifuge the quenched samples to precipitate the protein and analyze the supernatant by HPLC-MS for the formation of benzylsuccinate (m/z = 208).[13]

Protocol 3: Fermentative Production of (R)-2-Benzylsuccinic Acid in E. coli

This protocol outlines the batch fermentation for producing (R)-2-benzylsuccinic acid.[2][14]

-

Inoculum Preparation: Grow a starter culture of the engineered E. coli strain overnight in LB medium with appropriate antibiotics.

-

Fermentation: Inoculate a fermenter containing minimal medium supplemented with glucose, benzoate, and necessary antibiotics with the overnight culture.

-

Induction: When the culture reaches an OD600 of 0.6-0.8, induce the expression of the biosynthetic pathway genes with an appropriate inducer (e.g., IPTG).

-

Cultivation: Continue the fermentation under anaerobic conditions at a controlled temperature (e.g., 30°C) and pH.

-

Harvesting and Extraction: After a set fermentation time (e.g., 48-72 hours), harvest the culture broth. Centrifuge to separate the cells from the supernatant. Extract the supernatant with an organic solvent like ethyl acetate to recover the (R)-2-benzylsuccinic acid.

-

Quantification: Analyze the extracted product by chiral HPLC to determine the concentration and enantiomeric purity of (R)-2-benzylsuccinic acid.

Protocol 4: Chiral HPLC Analysis of Benzylsuccinic Acid

This method allows for the separation and quantification of the (R) and (S) enantiomers of benzylsuccinic acid.

-

Column: Use a chiral stationary phase column suitable for acidic compounds, such as a CHIRALPAK QD-AX or similar.[16]

-

Mobile Phase: A typical mobile phase would consist of a mixture of a polar organic solvent (e.g., methanol) with an acidic additive (e.g., formic acid) and a salt (e.g., ammonium formate).[16]

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Use UV detection at a wavelength of 210 nm.

-

Sample Preparation: Dissolve the extracted and dried sample in the mobile phase before injection.

-

Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers to determine the enantiomeric excess.

Part 5: Data Presentation

Table 1: Key Enzymes in the Biosynthesis and Degradation of (R)-2-Benzylsuccinic Acid

| Enzyme | Gene(s) | Function | Organism (Example) |

| Benzylsuccinate Synthase | bssA, bssB, bssC | Toluene + Fumarate → (R)-2-Benzylsuccinate | Thauera aromatica |

| Benzylsuccinate CoA-transferase | bbsE, bbsF | (R)-2-Benzylsuccinate + Succinyl-CoA → (R)-2-Benzylsuccinyl-CoA + Succinate | Thauera aromatica |

| Benzylsuccinyl-CoA Dehydrogenase | bbsG | (R)-2-Benzylsuccinyl-CoA → (E)-Benzylidenesuccinyl-CoA | Thauera aromatica |

| Benzylidenesuccinyl-CoA Hydratase | bbsH | (E)-Benzylidenesuccinyl-CoA + H₂O → (S,R)-2-(α-hydroxybenzyl)succinyl-CoA | Thauera aromatica |

| (α-hydroxybenzyl)succinyl-CoA Dehydrogenase | bbsC, bbsD | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA → (S)-2-Benzoylsuccinyl-CoA | Thauera aromatica |

| Benzoylsuccinyl-CoA Thiolase | bbsA, bbsB | (S)-2-Benzoylsuccinyl-CoA + CoA → Benzoyl-CoA + Succinyl-CoA | Thauera aromatica |

Conclusion

(R)-2-Benzylsuccinic acid stands as a testament to the remarkable metabolic capabilities of the microbial world. Its biosynthesis via the glycyl radical enzyme, benzylsuccinate synthase, represents a sophisticated solution to the challenge of anaerobic hydrocarbon degradation. While its natural occurrence appears to be confined to a specific group of bacteria, the elucidation of its biosynthetic pathway has paved the way for its biotechnological production. The protocols and information presented in this guide offer a comprehensive resource for researchers seeking to study or produce this valuable chiral molecule, with applications ranging from environmental monitoring to the synthesis of novel pharmaceuticals.

References

-

Bhandare, P., et al. (2006). The Subunit Structure of Benzylsuccinate Synthase. Biochemistry, 48(6), 1284-1292. [Link]

-

Beller, H. R., & Spormann, A. M. (1999). Benzylsuccinate Synthase of Azoarcus sp. Strain T: Cloning, Sequencing, Transcriptional Organization, and Its Role in Anaerobic Toluene and m-Xylene Mineralization. Journal of Bacteriology, 181(18), 5840-5847. [Link]

-

Heider, J. (2021). Determinants for Substrate Recognition in the Glycyl Radical Enzyme Benzylsuccinate Synthase Revealed by Targeted Mutagenesis. ACS Catalysis, 11(6), 3466-3475. [Link]

-

Wikipedia. (n.d.). Phenylpropanoid. In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Kuepper, J., et al. (2024). Modeling the Initiation Phase of the Catalytic Cycle in the Glycyl-Radical Enzyme Benzylsuccinate Synthase. The Journal of Physical Chemistry B, 128(24), 5459-5471. [Link]

-

Crawford, J. M., & Townsend, C. A. (2010). New insights into the formation of fungal aromatic polyketides. Nature Reviews Microbiology, 8(12), 879-889. [Link]

-

Mock, J., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. Molecules, 29(2), 485. [Link]

-

Li, Y., et al. (2018). [Progress in fungal polyketide biosynthesis]. Sheng Wu Gong Cheng Xue Bao, 34(2), 195-208. [Link]

-

Pierik, A. J., & Boll, M. (2024). Unravelling the Enantioselective Mechanism of Benzylsuccinate Synthase: Insights into Anaerobic Hydrocarbon Degradation Through. bioRxiv. [Link]

-

Funnell-Harris, D. L., et al. (2021). The phenylpropanoid biosynthesis pathway. ResearchGate. [Link]

-

Mock, J., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. Molecules, 29(2), 485. [Link]

-

Jiang, H. (2005). Metabolic engineering of the phenylpropanoid pathway in Saccharomyces cerevisiae. Purdue e-Pubs. [Link]

-

Li, S., et al. (2017). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. Journal of Chromatography A, 1507, 136-142. [Link]

-

Hussain, T., et al. (2020). A list of secondary metabolites for which biosynthetic pathways and regulatory genes have been discovered in medicinal plants. ResearchGate. [Link]

-

MLBKE. (n.d.). Benzylsuccinate Synthase (BSS). MLBKE. [Link]

-

Mock, J., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. PMC. [Link]

-

Cergol, B., et al. (2022). Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. Molecules, 27(23), 8565. [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. [Link]

-

Wang, P. (2013). Characterization of the Biosynthesis of Fungal Aromatic Polyketides. eScholarship. [Link]

-

Mock, J., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. PubMed. [Link]

-

Harvey, C. J. B., et al. (2016). Diversity-oriented combinatorial biosynthesis of benzenediol lactone scaffolds by subunit shuffling of fungal polyketide synthases. Proceedings of the National Academy of Sciences, 113(15), 3968-3973. [Link]

-

Taylor & Francis. (n.d.). Phenylpropanoid biosynthesis – Knowledge and References. Taylor & Francis. [Link]

-

Hussain, M. S., et al. (2022). Bioactive Secondary Metabolites from Plant Sources: Types, Synthesis, and Their Therapeutic Uses. Molecules, 27(24), 8754. [Link]

-

Brunetti, J. (2013, August 26). Holy Grail of Crop Health: Plant Secondary Metabolites. YouTube. [Link]

-

The Journal of Phytopharmacology. (2021). An overview of plant secondary metabolites, their biochemistry and generic applications. The Journal of Phytopharmacology, 10(4), 231-236. [Link]

-

Bhandare, P., et al. (2009). Subunit Structure of Benzylsuccinate Synthase. Biochemistry, 48(6), 1284-1292. [Link]

-

Beller, H. R., & Spormann, A. M. (1999). Benzylsuccinate Synthase of Azoarcus sp. Strain T: Cloning, Sequencing, Transcriptional Organization, and Its Role in Anaerobic Toluene and m-Xylene Mineralization. Journal of Bacteriology, 181(18), 5840-5847. [Link]

-

Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

-

Mock, J., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. Molecules, 29(2), 485. [Link]

-

d'Acunzo, N., et al. (2021). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Molecules, 26(11), 3358. [Link]

-

Eppendorf. (2020). Bioprocessing Basics. Eppendorf. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Subunit Structure of Benzylsuccinate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Progress in fungal polyketide biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzylsuccinate Synthase of Azoarcus sp. Strain T: Cloning, Sequencing, Transcriptional Organization, and Its Role in Anaerobic Toluene and m-Xylene Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chiraltech.com [chiraltech.com]

(R)-2-Benzylsuccinic Acid as a Xenobiotic Metabolite: A Technical Guide for Researchers

Executive Summary

(R)-2-Benzylsuccinic acid is a dicarboxylic acid that has emerged as a pivotal molecule in environmental science and microbiology.[1][2] It is primarily recognized as the first and defining intermediate in the anaerobic degradation of toluene, a widespread environmental pollutant.[3] The formation of this specific enantiomer is catalyzed by the remarkable glycyl radical enzyme, benzylsuccinate synthase (BSS), which facilitates the addition of the chemically stable methyl group of toluene to a fumarate molecule.[4] This discovery has established (R)-2-benzylsuccinic acid and its analogs as definitive biomarkers for assessing the natural attenuation and active bioremediation of hydrocarbon-contaminated sites under anoxic conditions.[3][5] Beyond its environmental role, benzylsuccinic acid and its derivatives are also known inhibitors of metalloenzymes, such as carboxypeptidases, indicating a broader potential for biological activity.[6][7] This guide provides an in-depth exploration of the formation, metabolism, and analysis of (R)-2-benzylsuccinic acid, offering researchers and drug development professionals a comprehensive technical resource grounded in established scientific principles.

Part 1: The Genesis of a Metabolite: Xenobiotic Biotransformation of Toluene

The biotransformation of xenobiotics—compounds foreign to an organism's normal metabolism—is a fundamental process in toxicology and environmental science. Aromatic hydrocarbons like toluene are prevalent industrial solvents and gasoline components, leading to significant environmental contamination.[8] Organisms have evolved distinct strategies to metabolize such compounds, which are heavily dependent on the availability of oxygen.

-

Aerobic vs. Anaerobic Pathways: Under aerobic conditions, toluene degradation is typically initiated by oxygenase enzymes, which incorporate molecular oxygen into the aromatic ring or the methyl group.[9] In contrast, anaerobic metabolism must proceed without oxygen, necessitating a completely different biochemical strategy. The hallmark of anaerobic toluene degradation is the addition of a fumarate molecule to the methyl group of toluene, a chemically challenging reaction that forms (R)-2-benzylsuccinic acid.[4][10][11] This initial step elegantly overcomes the high activation energy barrier of the toluene methyl C-H bond without oxygen.[12]

The discovery of this pathway was a significant leap in understanding how seemingly inert hydrocarbons can be broken down in anoxic environments like contaminated aquifers, sediments, and the subsurface.[5][13] The exclusive production of the (R)-enantiomer provides a highly specific signature of this biological process.[4][14]

Part 2: The Benzylsuccinate Pathway: A Mechanistic Deep Dive

The anaerobic conversion of toluene to central metabolites proceeds through a multi-step pathway initiated by a unique radical mechanism, followed by a series of reactions analogous to fatty acid β-oxidation.[5][15]

The Initiating Enzyme: Benzylsuccinate Synthase (BSS)

The formation of (R)-2-benzylsuccinic acid is catalyzed by Benzylsuccinate Synthase (BSS), a member of the glycyl radical enzyme (GRE) family.[12][16] These enzymes are known for catalyzing difficult chemical reactions under anoxic conditions by employing a stable organic radical on a glycine residue as a catalytic cofactor.[4]

Causality of the BSS Mechanism: The core challenge is activating the strong C-H bond of toluene's methyl group. The BSS mechanism achieves this through a radical chain reaction.

-

Radical Generation: The resting state of the enzyme contains a stable glycyl radical.[16] Upon substrate binding, this radical is transferred to a conserved cysteine residue within the active site, generating a highly reactive thiyl radical.[12]

-

Hydrogen Abstraction: The thiyl radical is potent enough to abstract a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl radical.[10][12]

-

C-C Bond Formation: This benzyl radical then attacks the double bond of the second substrate, fumarate, forming a benzylsuccinyl radical intermediate.[12]

-

Radical Quenching & Product Release: The intermediate is "quenched" when it abstracts a hydrogen atom back from the cysteine thiol, yielding the final product, (R)-benzylsuccinate, and regenerating the thiyl radical, ready for the next catalytic cycle.[12][16]

This radical-based strategy is a recurring theme in anaerobic metabolism for activating otherwise unreactive substrates.

Caption: Catalytic cycle of Benzylsuccinate Synthase (BSS).

Subsequent Degradation: The β-Oxidation Pathway

Following its formation, (R)-2-benzylsuccinate is channeled into a modified β-oxidation pathway to be converted into two central metabolites: benzoyl-CoA and succinyl-CoA.[3][17] This sequence ensures the carbon skeleton is efficiently processed into compounds that can enter mainstream metabolism.

The key enzymatic steps are:

-

Activation: (R)-benzylsuccinate is activated to its coenzyme A (CoA) thioester, (R)-2-benzylsuccinyl-CoA, by a specific CoA-transferase that uses succinyl-CoA as the CoA donor.[15][18]

-

Dehydrogenation: The benzylsuccinyl-CoA is oxidized by a dehydrogenase to form (E)-2-benzylidenesuccinyl-CoA.[3][15]

-

Hydration: A hydratase adds water across the double bond.[3][15]

-

Second Dehydrogenation: The resulting hydroxyl group is oxidized to a ketone by another dehydrogenase.[3][15]

-

Thiolytic Cleavage: Finally, a thiolase cleaves the molecule, yielding benzoyl-CoA and succinyl-CoA.[15]

Sources

- 1. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylsuccinic acid | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Aerobic and anaerobic toluene degradation by a newly isolated denitrifying bacterium, Thauera sp. strain DNT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Benzylsuccinate Synthase Probed by Substrate and Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]